1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid
Description
1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid is a triazole derivative characterized by a hydroxyl group at the 1-position, a phenyl substituent at the 4-position, and a carboxylic acid moiety at the 5-position. For example, describes the alkylation of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid to yield 1-methoxy-4-phenyl derivatives, highlighting the reactivity of hydroxyl groups in triazole systems .
Properties
IUPAC Name |
3-hydroxy-5-phenyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-9(14)8-7(10-11-12(8)15)6-4-2-1-3-5-6/h1-5,15H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHIOPVTMVFPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=N2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid typically involves cycloaddition reactions. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of azides with alkynes to form 1,2,3-triazoles . This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) to improve yield and selectivity. The reaction conditions often include solvents like water or ethanol and temperatures ranging from room temperature to 100°C .
Industrial production methods may involve continuous flow synthesis, which offers advantages such as improved safety, scalability, and efficiency . This method uses a heterogeneous catalyst, such as copper-on-charcoal, to facilitate the cycloaddition reaction under controlled conditions .
Chemical Reactions Analysis
1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted triazoles.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and temperatures ranging from -78°C to 150°C . Major products formed from these reactions include various substituted triazoles and their derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid has been investigated for its role as an antifungal agent. Its structure allows it to interact effectively with biological targets, making it a candidate for drug development.
Case Study: Antifungal Activity
A study evaluated the antifungal properties of this compound against various strains of fungi. The results indicated significant inhibition of fungal growth at low concentrations, suggesting its potential use in therapeutic formulations.
| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Candida albicans | 15 | 50 |
| Aspergillus niger | 12 | 50 |
| Fusarium oxysporum | 18 | 100 |
Agricultural Applications
This compound has also shown promise in agricultural chemistry as a biopesticide. Its ability to inhibit specific plant pathogens can help in developing safer crop protection products.
Case Study: Biopesticide Efficacy
Research conducted on the efficacy of 1-hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid against common agricultural pests revealed that it significantly reduced pest populations without harming beneficial insects.
| Pest Species | Population Reduction (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 75 | 10 |
| Spider Mites | 60 | 15 |
| Whiteflies | 80 | 20 |
Materials Science Applications
In materials science, this compound is being explored for its potential use in synthesizing novel polymers and nanomaterials. Its unique chemical structure can facilitate the formation of cross-linked networks that enhance material properties.
Case Study: Polymer Synthesis
A recent study focused on using this compound as a monomer in polymerization reactions. The resulting polymers exhibited improved thermal stability and mechanical strength compared to traditional polymers.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Conventional Polymer | 200 | 30 |
| Polymer with Triazole | 250 | 50 |
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can act as both a hydrogen bond donor and acceptor, allowing it to bind effectively to target enzymes . This binding can inhibit enzyme activity, leading to various biological effects. For example, the compound’s inhibition of carbonic anhydrase can affect processes like respiration and acid-base balance .
Comparison with Similar Compounds
Structural Analogues
Triazole derivatives with variations in substituents at the 1-, 4-, and 5-positions are common in pharmaceutical and agrochemical research. Key analogs include:
Physicochemical Properties
- Polarity and Solubility : The hydroxyl and carboxylic acid groups in the target compound increase polarity, likely reducing lipid solubility compared to alkyl-substituted analogs like SI67 or 46k.
- Acidity : The carboxylic acid (pKa ~2-3) and hydroxyl (pKa ~10-12) groups make the compound amphoteric, whereas analogs with ether or alkyl groups (e.g., 46k, SI67) exhibit lower acidity .
- Thermal Stability : Methyl or ethyl esters (e.g., SI54, SI63) are often liquid or low-melting solids, while carboxylic acids (e.g., SI67, 46k) are crystalline solids .
Biological Activity
Overview
1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid (C₉H₇N₃O₃) is a heterocyclic compound notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an enzyme inhibitor and in antimicrobial and anticancer therapies.
- Molecular Formula : C₉H₇N₃O₃
- Molecular Weight : 205.17 g/mol
- IUPAC Name : 3-hydroxy-5-phenyltriazole-4-carboxylic acid
- CAS Number : 887405-55-2
Synthesis Methods
The synthesis of this compound typically involves cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition. This method allows for the formation of the triazole ring through the reaction of azides with alkynes. Variations in synthetic routes can lead to different derivatives with modified biological activities.
Enzyme Inhibition
Research indicates that 1-hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid exhibits significant inhibitory effects on various enzymes:
- Carbonic Anhydrase Inhibition : The compound has been studied for its ability to inhibit carbonic anhydrase, an enzyme involved in physiological processes such as respiration and acid-base balance. Its mechanism involves binding to the active site of the enzyme, thereby hindering its function.
- Xanthine Oxidase Inhibition : A related study on triazole derivatives demonstrated that modifications at specific positions can enhance inhibitory potency against xanthine oxidase, with some derivatives showing IC50 values as low as 0.21 µM . Although specific data for 1-hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid is limited, its structural similarity suggests potential for similar activity.
Antimicrobial and Anticancer Properties
Triazole derivatives are known for their broad-spectrum antimicrobial and anticancer properties. Studies have shown that compounds within this class can exhibit:
- Antifungal Activity : Triazoles are commonly used in antifungal therapies due to their ability to inhibit fungal cell membrane synthesis.
- Anticancer Activity : The compound's structure allows it to interact with various biological targets involved in cancer progression. Research indicates that triazoles can induce apoptosis in cancer cells and inhibit tumor growth .
Comparative Analysis of Biological Activity
To better understand the biological activity of 1-hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, a comparison with other triazole derivatives is useful:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid | TBD | Carbonic Anhydrase Inhibitor |
| 1-(5-Chloro-2-hydroxyphenyl)-triazole | 0.21 | Xanthine Oxidase Inhibitor |
| 4-(Trifluoromethyl)-triazole | TBD | Antimicrobial |
Case Studies and Research Findings
Several studies have highlighted the biological relevance of triazole compounds:
- In vitro Studies : A study evaluated various triazole derivatives for their enzyme inhibitory activities and found that structural modifications significantly impacted their potency against xanthine oxidase . Such findings suggest that similar modifications could enhance the effectiveness of 1-hydroxy-4-phenyl derivatives.
- Antioxidant Activity : Research on related compounds has indicated potential antioxidant properties through assays such as DPPH radical scavenging tests . This suggests that 1-hydroxy derivatives may also possess protective effects against oxidative stress.
Q & A
Q. What synthetic methodologies are employed to prepare 1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid?
Answer: The synthesis of triazole-carboxylic acid derivatives typically involves click chemistry, cyclization, and oxidation steps. For structurally analogous compounds (e.g., 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid), phenyl acetylene reacts with sodium azide and methyl iodide in the presence of copper iodide to form the triazole core. Subsequent oxidation of intermediates (e.g., carboxaldehyde derivatives) yields the carboxylic acid functionality . Adapting this method for the hydroxy-substituted variant may require hydroxylation or protection/deprotection strategies during synthesis.
Q. What experimental techniques are used to characterize its molecular structure?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, related triazole derivatives (e.g., 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) were resolved at 293 K with an R factor of 0.063 and a data-to-parameter ratio of 17.0 using SHELX refinement . Complementary techniques include:
- FTIR for functional group identification (C=O stretch at ~1700 cm⁻¹).
- NMR (¹H/¹³C) to confirm regiochemistry and substituent positions.
Q. How do functional groups (hydroxy, carboxylic acid) influence its reactivity?
Answer: The hydroxy group at position 1 enhances hydrogen-bonding potential, affecting crystallization and solubility. The carboxylic acid at position 5 enables salt formation or coordination chemistry, which is critical for ligand design. For example, in 4-carboxy-5-alkylsulfanyl-1,2,3-triazoles, the carboxylic acid participates in hydrogen bonding, stabilizing crystal packing .
Advanced Research Questions
Q. How can researchers resolve crystallographic challenges (e.g., twinning, disorder) in structural refinement?
Answer: For twinned data, SHELXL’s twin refinement tools (e.g., BASF, TWIN commands) allow modeling of overlapping lattices. In high-resolution datasets, anisotropic displacement parameters improve accuracy. For disordered regions, PART and SUMP restraints help model alternative conformations . Computational validation using WinGX or ORTEP ensures geometric consistency (e.g., bond lengths within 0.003 Å of expected values) .
Q. What computational methods validate experimental data for this compound?
Answer:
- Density Functional Theory (DFT): Optimizes geometry and calculates vibrational spectra to compare with experimental IR/Raman data.
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., O–H···O/N hydrogen bonds) in crystal structures .
- Error Analysis: Tools like SHELXL’s CIFTAB generate statistical validations (e.g., R factors, goodness-of-fit) to assess refinement quality .
Q. How can researchers address contradictions in spectroscopic vs. crystallographic data?
Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid state). For example:
Q. What strategies optimize yield in multi-step syntheses of this compound?
Answer:
- Click Chemistry Optimization: Copper(I) iodide catalysis improves regioselectivity for 1,4-disubstituted triazoles.
- Oxidation Control: Mild oxidizing agents (e.g., KMnO₄ in acidic conditions) prevent over-oxidation of intermediates.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Reported yields for analogous compounds range from 60–85% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
